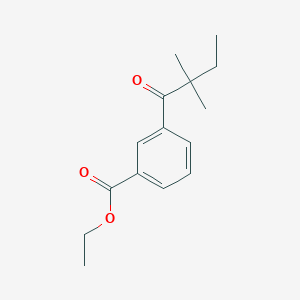

3'-Carboethoxy-2,2-dimethylbutyrophenone

説明

BenchChem offers high-quality 3'-Carboethoxy-2,2-dimethylbutyrophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Carboethoxy-2,2-dimethylbutyrophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 3-(2,2-dimethylbutanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-5-15(3,4)13(16)11-8-7-9-12(10-11)14(17)18-6-2/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWHYQFXAKTWSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642426 | |

| Record name | Ethyl 3-(2,2-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-22-5 | |

| Record name | Ethyl 3-(2,2-dimethyl-1-oxobutyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(2,2-dimethylbutanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1H NMR and 13C NMR spectra reference for 3'-Carboethoxy-2,2-dimethylbutyrophenone

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3'-Carboethoxy-2,2-dimethylbutyrophenone

For researchers and professionals in the fields of chemical synthesis and drug development, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular framework of organic compounds. This guide offers a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of 3'-Carboethoxy-2,2-dimethylbutyrophenone, a molecule featuring a substituted aromatic ring and sterically hindered ketone and ester functionalities.

Molecular Structure and Functional Group Analysis

Before delving into the spectral analysis, it is crucial to examine the structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone. The molecule consists of a central benzene ring substituted at the 1' and 3' positions. A pivaloyl group (2,2-dimethylpropanoyl) is attached to the 1' position, and a carboethoxy group (ethyl ester) is at the 3' position. This arrangement dictates the electronic environment of each proton and carbon atom, which in turn governs their respective chemical shifts in the NMR spectra.

Caption: Molecular structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 3'-Carboethoxy-2,2-dimethylbutyrophenone is anticipated to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons of the ester, and the tert-butyl protons of the pivaloyl group. The chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~8.2-8.0 | multiplet | 2H | Protons ortho to carbonyl groups |

| Ar-H | ~7.6-7.4 | multiplet | 2H | Protons meta to carbonyl groups |

| -OCH₂CH₃ | ~4.4 | quartet | 2H | Methylene protons of ethyl group |

| -OCH₂CH₃ | ~1.4 | triplet | 3H | Methyl protons of ethyl group |

| -C(CH₃)₃ | ~1.3 | singlet | 9H | tert-Butyl protons |

The aromatic region will likely show complex multiplets due to the meta-substitution pattern. The protons ortho to the two electron-withdrawing carbonyl groups are expected to be the most deshielded and appear at the lowest field. The ethyl group will present a characteristic quartet for the methylene protons (adjacent to three methyl protons and an oxygen) and a triplet for the methyl protons (adjacent to two methylene protons). The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet, a hallmark of the pivaloyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of each carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~205-195 | C=O (ketone) |

| ~170-165 | C=O (ester) |

| ~140-128 | Aromatic carbons |

| ~61 | -OCH₂CH₃ |

| ~44 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

| ~14 | -OCH₂CH₃ |

The carbonyl carbons of the ketone and ester will appear at the downfield end of the spectrum, with the ketone carbonyl typically at a slightly lower field than the ester carbonyl.[1] The aromatic carbons will resonate in the typical range of 125-150 ppm.[1] The quaternary carbons of the aromatic ring (attached to the substituents) will likely show weaker signals. The aliphatic carbons of the ethyl and tert-butyl groups will appear at the upfield end of the spectrum. The carbon of the methylene group in the ethyl ester is deshielded by the adjacent oxygen atom.[2]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following experimental procedure is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ¹H NMR, a standard pulse sequence (e.g., zg30) can be used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time.

-

For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

Caption: A generalized workflow for NMR data acquisition and analysis.

Structural Confirmation and Mechanistic Insights

The combined analysis of the ¹H and ¹³C NMR spectra will allow for the unambiguous confirmation of the structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone. The number of signals, their chemical shifts, multiplicities, and integration values in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be fully consistent with the proposed structure. Advanced 2D NMR techniques, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to further confirm the proton-proton and proton-carbon correlations, respectively.

The chemical shifts of the aromatic protons and carbons can also provide insights into the electronic effects of the pivaloyl and carboethoxy substituents. Both are electron-withdrawing groups, which leads to a general deshielding of the aromatic ring protons and carbons compared to unsubstituted benzene.

Conclusion

References

-

PubChem. Ethyl benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

SpectraBase. L-Phenylalanine, N-pivaloyl-, methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chegg.com. Solved Ethyl benzoate 'H NMR spectra abundance 60 0.9 0.8 | Chegg.com. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Filo. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [Link]

-

Wiley-VCH 2008. Supporting Information. [Link]

-

Chemical Substance Information. 3'-CARBOETHOXY-2,2-DIMETHYLBUTYROPHENONE. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. chemical shift of functional groups in 13C NMR spectroscopy. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Spectra Problem #7 Solution. [Link]

-

PubChem. 2'-Carboethoxy-2,2-dimethylpropiophenone. [Link]

-

Organic Syntheses Procedure. (2s,3s)-3-acetyl-8-carboethoxy-2,3-dimethyl-1-oxa-8-azaspiro[4.5]decane. [Link]

-

Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. [Link]

-

Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][6]diazepin-2-ylamino)benzoate. [Link]

-

Science Alert. Synthesis and Characterization of Some Chalcone Derivatives. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0233573). [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

MDPI. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][6]diazepin-2-ylamino)benzoate. [Link]

-

The Pherobase. NMR Compounds - Sorted by Formula. [Link]

-

MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]

-

ResearchGate. 1 H NMR assignments of 3-hydroperoxy-2,3-dimethyl-1-butene. [Link]

-

ResearchGate. (PDF) Synthesis and characterization of alkoxy derivatives with double-headed initiators for the preparation of poly(ε-caprolactone)-β-polyacrylonitrile (PCL-β-PAN) and poly( l-lactide). [Link]

-

Chegg.com. Solved The compound given is 3,3-dimethyl-2-butanone. | Chegg.com. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl benzoate(93-89-0) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Thermodynamic Stability of 3'-Carboethoxy-2,2-dimethylbutyrophenone at Room Temperature

This guide provides a comprehensive technical overview of the thermodynamic stability of 3'-Carboethoxy-2,2-dimethylbutyrophenone, a molecule of interest in pharmaceutical and chemical research. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles governing the molecule's stability, potential degradation pathways, and robust analytical methodologies for its assessment. By synthesizing established chemical principles with practical, field-proven insights, this guide aims to be an authoritative resource for ensuring the integrity and shelf-life of this compound.

Introduction: Understanding the Molecular Landscape

3'-Carboethoxy-2,2-dimethylbutyrophenone is an aromatic ketone featuring a bulky tert-butyl group and an ethyl ester substituent on the phenyl ring. Its chemical structure dictates its reactivity and, consequently, its stability. The presence of the ketone and ester functional groups, along with the aromatic ring, creates a molecule with specific susceptibilities to environmental factors such as pH, oxygen, and light. A thorough understanding of its stability is paramount for its application in drug discovery and development, where compound integrity is non-negotiable.

The thermodynamic stability of a compound at room temperature refers to its resistance to spontaneous chemical change under standard storage conditions. For 3'-Carboethoxy-2,2-dimethylbutyrophenone, this involves evaluating its propensity to degrade through various chemical reactions, which could alter its efficacy, safety, and impurity profile.

Synthesis and Inherent Stability Considerations

The synthesis of 3'-Carboethoxy-2,2-dimethylbutyrophenone is most likely achieved through a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of a substituted benzene with an acylating agent in the presence of a Lewis acid catalyst.[4][5]

Caption: Proposed Friedel-Crafts acylation synthesis pathway.

The inherent stability of the resulting molecule is influenced by its structural features:

-

Aromatic Ketone: The ketone group is generally more resistant to oxidation compared to aldehydes due to the absence of a hydrogen atom on the carbonyl carbon and steric hindrance from the adjacent bulky t-butyl group.[6][7] However, strong oxidizing agents can cleave the carbon-carbon bonds.[8][9]

-

Ethyl Ester: The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the ester bond to form a carboxylic acid and ethanol.[10][11][12][13][14]

-

Tert-Butyl Group: The bulky tert-butyl group provides steric hindrance around the ketone, which can enhance the molecule's stability by physically blocking the approach of reactants.

Potential Degradation Pathways at Room Temperature

Several degradation pathways can affect the stability of 3'-Carboethoxy-2,2-dimethylbutyrophenone under ambient conditions.

Hydrolytic Degradation

The most probable degradation pathway at room temperature, especially in the presence of moisture, is the hydrolysis of the ethyl ester group. This reaction can be catalyzed by both acids and bases.

Caption: Hydrolysis of the ethyl ester group.

Under alkaline conditions, the hydrolysis is effectively irreversible and yields the corresponding carboxylate salt.[10] Acid-catalyzed hydrolysis is a reversible process.[11] The rate of hydrolysis is dependent on pH and temperature.

Oxidative Degradation

While the ketone functionality is relatively stable to oxidation, prolonged exposure to atmospheric oxygen or oxidizing agents could lead to degradation.[6][15] Oxidative cleavage of the C-C bond adjacent to the carbonyl group can occur under harsh conditions, leading to the formation of carboxylic acids.[9]

Photodegradation

Butyrophenone derivatives are known to be susceptible to photodegradation.[16][17] Upon absorption of UV light, the molecule can undergo Norrish Type I and Type II reactions.[18]

-

Norrish Type I: Cleavage of the bond between the carbonyl group and the tert-butyl group, leading to the formation of radical species.

-

Norrish Type II: Intramolecular hydrogen abstraction from the γ-carbon of the butyl chain by the excited carbonyl group, followed by cleavage or cyclization.[17]

Photodegradation can lead to a complex mixture of degradation products and a significant loss of the active compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should be implemented to evaluate the thermodynamic stability of 3'-Carboethoxy-2,2-dimethylbutyrophenone.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of stability testing.[19][20] This method should be able to separate the parent compound from its potential degradation products.

Protocol: Development of a Stability-Indicating Reversed-Phase HPLC Method

-

Column Selection: A C18 column is a robust starting point for the separation of aromatic compounds.[21]

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be controlled to ensure consistent ionization of any acidic or basic degradants.[19]

-

Detector: A UV detector, preferably a photodiode array (PDA) detector, should be used to monitor the elution and to assess peak purity.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions:

-

Acidic Hydrolysis: Reflux in 0.1 M HCl.

-

Basic Hydrolysis: Treat with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the compound in solution and as a solid to UV and visible light.[22]

-

-

Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[20]

Caption: Workflow for HPLC stability assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradant Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile degradation products.[23][24][25]

Protocol: GC-MS Analysis of Degradation Products

-

Sample Preparation: The stressed samples from the forced degradation studies can be extracted with a suitable organic solvent. Derivatization may be necessary for non-volatile or thermally labile degradants.[26]

-

GC Separation: A capillary column with a non-polar stationary phase is typically used. The temperature program should be optimized to achieve good separation of the degradation products.

-

MS Detection: Electron ionization (EI) is commonly used to generate mass spectra. The obtained spectra can be compared with libraries (e.g., NIST) for compound identification.

-

Quantification: While primarily a qualitative technique, GC-MS can be used for semi-quantitative analysis of the degradation products.

Differential Scanning Calorimetry (DSC) for Thermal Stability

DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[27][28] It can be used to determine the onset of thermal decomposition and to assess the overall thermal stability of the compound.[29][30][31]

Protocol: DSC Analysis

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or gold pan.

-

DSC Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen). A reference pan is heated concurrently.

-

Data Analysis: The DSC thermogram will show an exothermic peak if the compound undergoes decomposition. The onset temperature of this exotherm is a measure of the thermal stability.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in a clear and concise format.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants Detected | Major Degradant(s) (if identified) |

| 0.1 M HCl, 60 °C | 24 h | |||

| 0.1 M NaOH, RT | 8 h | |||

| 3% H₂O₂, RT | 24 h | |||

| 80 °C (solid) | 7 days | |||

| UV/Vis Light | 48 h |

Table 2: Summary of Thermal Analysis Data

| Parameter | Value |

| Melting Point (DSC) | |

| Onset of Decomposition (DSC) |

Conclusion and Recommendations

The thermodynamic stability of 3'-Carboethoxy-2,2-dimethylbutyrophenone at room temperature is primarily governed by the susceptibility of its ethyl ester group to hydrolysis and the potential for photodegradation of the butyrophenone core. The ketone functionality is expected to be relatively stable under normal storage conditions.

To ensure the long-term stability of this compound, it is recommended to:

-

Store the compound in a well-sealed container to protect it from moisture.

-

Protect the compound from light.

-

Store at controlled room temperature.

A comprehensive stability testing program, employing a validated stability-indicating HPLC method, GC-MS for degradant identification, and DSC for thermal analysis, is essential to fully characterize the stability profile of 3'-Carboethoxy-2,2-dimethylbutyrophenone and to establish appropriate storage conditions and re-test dates.

References

-

Fiveable. (2025, August 15). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

-

Quora. (2025, March 15). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry. Retrieved from [Link]

-

W. W. Norton & Company. (n.d.). 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Driouich, A., et al. (2016). Studies on photodegradation process of psychotropic drugs: a review. Environmental Science and Pollution Research, 24(2), 1152-1199. [Link]

-

Hoffmann, H., & Tausch, M. W. (2021). Diversity with Light: Photoreaction Pathways and Products of Butyrophenone. World Journal of Chemical Education, 9(4), 163-174. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate – Teacher's guide. Retrieved from [Link]

-

Quora. (2021, September 16). What happens when you oxidize a ketone? Retrieved from [Link]

-

Hart, E. R., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1891-1903. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Photochemistry of Butyrophenone: Combined Complete-Active-Space Self-Consistent Field and Density Functional Theory Study of Norrish Type I and II Reactions. Retrieved from [Link]

-

IOSR Journal. (2020, November 19). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

-

Legnani, L., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 545-551. [Link]

-

Sci-Hub. (2026, February 18). Organic compounds as candidate phase change materials in thermal energy storage. Retrieved from [Link]

-

MDPI. (2023, May 30). Ketones in Low-Temperature Oxidation Products of Crude Oil. Retrieved from [Link]

-

Pure. (1991, January 1). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Retrieved from [Link]

-

ACS Publications. (2019, May 31). Molecular-Level Characterization of Oil-Soluble Ketone/Aldehyde Photo-Oxidation Products by Fourier Transform Ion Cyclotron Resonance Mass Spectrometry Reveals Similarity Between Microcosm and Field Samples. Retrieved from [Link]

-

LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

-

J-Stage. (n.d.). Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine. Retrieved from [Link]

-

WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality. Retrieved from [Link]

-

YouTube. (2025, November 19). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

-

Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C) Affinities: Synthesis, Pharmacology, 3D-QSAR, and Molecular Modeling of (Aminoalkyl)benzo- and -thienocycloalkanones as Putative Atypical Antipsychotics. Retrieved from [Link]

-

ACS Publications. (2000, November 10). Conformationally Constrained Butyrophenones with Affinity for Dopamine (D1, D2, D4) and Serotonin (5-HT2A, 5-HT2B, 5-HT2C) Recep. Retrieved from [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. websites.umich.edu [websites.umich.edu]

- 5. Show how you would use the Friedel–Crafts acylation, Clemmensen r... | Study Prep in Pearson+ [pearson.com]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ketone - Wikipedia [en.wikipedia.org]

- 9. 19.3 Oxidation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. sserc.org.uk [sserc.org.uk]

- 13. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 14. iosrjournals.org [iosrjournals.org]

- 15. quora.com [quora.com]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. sciepub.com [sciepub.com]

- 18. researchgate.net [researchgate.net]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. japsonline.com [japsonline.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ketones in Low-Temperature Oxidation Products of Crude Oil [mdpi.com]

- 24. pure.tue.nl [pure.tue.nl]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 28. mdpi.com [mdpi.com]

- 29. pubs.acs.org [pubs.acs.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Sci-Hub. Organic compounds as candidate phase change materials in thermal energy storage / Thermochimica Acta, 1984 [sci-hub.box]

Predictive and Empirical In Vitro Toxicity Framework for 3'-Carboethoxy-2,2-dimethylbutyrophenone

Executive Summary

3'-Carboethoxy-2,2-dimethylbutyrophenone (CAS 898765-22-5), systematically known as ethyl 3-(2,2-dimethylbutanoyl)benzoate, is a sterically hindered alkyl aryl ketone ester utilized as a specialized intermediate in pharmaceutical synthesis and fine chemical manufacturing [1]. In early-stage drug development, empirical in vitro toxicity data for novel intermediates is often scarce. To bridge this gap, this whitepaper establishes a predictive and empirical in vitro toxicity assessment framework. By synthesizing structural alerts, read-across methodology from baseline butyrophenones, and OECD-compliant assay protocols, this guide provides a robust, self-validating blueprint for evaluating the safety profile of this compound.

Chemical Profiling & Mechanistic Structural Alerts

Before initiating in vitro testing, an application scientist must analyze the molecule's structural moieties to predict metabolic liabilities and tailor the assay battery.

-

Steric Hindrance at the Alpha-Carbon: The presence of a tert-pentyl-like group (2,2-dimethyl) adjacent to the ketone carbonyl is a critical design feature. This quaternary carbon completely blocks alpha-oxidation—a common metabolic liability in standard ketones that can lead to reactive, toxic enones.

-

Ester Hydrolysis as a Detoxification Route: The molecule features an ethyl ester (carboethoxy) group on the phenyl ring. This moiety is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine). The resulting carboxylic acid metabolite is highly polar, readily conjugated via Phase II glucuronidation, and rapidly excreted, significantly lowering systemic toxicity risks.

-

Absence of Basic Nitrogen (Read-Across): Classical "butyrophenone" antipsychotics (e.g., haloperidol) possess a basic tertiary amine (piperidine ring) that is notorious for binding to the hERG potassium channel, causing cardiotoxicity and extrapyramidal symptoms. Because 3'-Carboethoxy-2,2-dimethylbutyrophenone lacks this basic nitrogen, cardiotoxicity and phospholipidosis risks are predicted to be negligible. Furthermore, baseline butyrophenones have consistently tested negative for mutagenicity in Ames and modern BlueScreen HC assays [2, 3].

Predicted metabolic pathways and detoxification logic for CAS 898765-22-5.

Core In Vitro Toxicity Assay Battery

To validate the structural predictions, the following self-validating assay battery is required, aligning with international OECD guidelines for chemical testing [4].

Dual-Model Hepatotoxicity Screening

Causality: Why use two different liver models? HepG2 cells are highly proliferative and excellent for detecting baseline organelle toxicity or DNA damage. However, they lack physiological levels of Cytochrome P450 (CYP) enzymes. By running parallel assays in Primary Human Hepatocytes (PHH), we can determine the mechanism of toxicity. If the compound is equally toxic in both, the parent molecule is the toxicant. If it is significantly more toxic in PHH, the toxicity is driven by a bioactivated metabolite.

Genotoxicity Assessment

Causality: Regulatory bodies require assessment of both point mutations and chromosomal aberrations. The Ames Test (OECD 471) detects point mutations via histidine-dependent Salmonella strains, while the In Vitro Micronucleus Assay (OECD 487) detects clastogenic (chromosome-breaking) and aneugenic (chromosome-loss) events in mammalian cells. Both must be run with and without S9 rat liver fraction to account for metabolic activation.

High-throughput in vitro toxicity screening workflow for pharmaceutical intermediates.

Step-by-Step Experimental Methodologies

Protocol A: Self-Validating Hepatotoxicity Assay (ATP-Depletion)

This protocol measures cell viability via ATP quantitation, a highly sensitive marker of metabolic competence.

-

Cell Seeding: Seed HepG2 cells (10,000 cells/well) and cryopreserved PHH (40,000 cells/well) into separate 96-well opaque white plates. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock of 3'-Carboethoxy-2,2-dimethylbutyrophenone in 100% LC-MS grade DMSO. Create a 10-point, 3-fold serial dilution series.

-

Treatment: Transfer compounds to the cell plates to achieve final assay concentrations ranging from 0.05 µM to 100 µM. Ensure the final DMSO concentration is normalized to 0.5% (v/v) across all wells to prevent solvent toxicity.

-

Incubation: Incubate plates for 48 hours.

-

Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

-

Quantification: Read luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well).

-

System Self-Validation Criteria:

-

Vehicle Control: DMSO wells must show >95% viability compared to untreated media.

-

Positive Control: Chlorpromazine must yield an IC₅₀ of 10–20 µM.

-

Assay Robustness: The Z'-factor (calculated between vehicle control and 100 µM Chlorpromazine) must be ≥ 0.5.

-

Protocol B: In Vitro Micronucleus Assay (OECD 487)

This protocol assesses chromosomal damage in TK6 human lymphoblastoid cells.

-

Culture Preparation: Maintain TK6 cells in RPMI-1640 medium supplemented with 10% heat-inactivated horse serum.

-

Exposure Phase: Expose cells (5 × 10⁵ cells/mL) to 3'-Carboethoxy-2,2-dimethylbutyrophenone at 3 concentrations (e.g., 10, 50, and 100 µM) for 4 hours in the presence of 2% v/v Aroclor 1254-induced rat liver S9 mix, and for 24 hours in the absence of S9.

-

Cytokinesis Block: Wash cells and resuspend in fresh media containing 6 µg/mL Cytochalasin B to block cytokinesis, forcing dividing cells into a binucleated state. Incubate for an additional 24 hours.

-

Harvest and Staining: Harvest cells, treat with a hypotonic solution (0.075 M KCl) to swell the cytoplasm, fix in methanol:acetic acid (3:1), and stain with Acridine Orange or Giemsa.

-

Scoring: Evaluate 2,000 binucleated cells per concentration under a fluorescence microscope for the presence of micronuclei.

-

System Self-Validation Criteria:

-

Cytotoxicity Limit: The highest tested concentration must induce 55 ± 5% cytotoxicity (measured by the Cytokinesis-Block Proliferation Index, CBPI).

-

Positive Controls: Cyclophosphamide (+S9) and Colchicine (-S9) must induce a statistically significant (p < 0.05) increase in micronucleated binucleated cells compared to the vehicle control.

-

Quantitative Data Presentation

The following tables summarize the predictive toxicity profile based on structural read-across and the strict acceptance criteria required for empirical validation.

Table 1: Predicted In Vitro Toxicity Profile for CAS 898765-22-5

| Endpoint | Assay / Model | Predicted Outcome | Mechanistic Rationale |

| Cytotoxicity | HepG2 (48h IC₅₀) | > 100 µM | Lack of reactive electrophilic centers; stable ketone. |

| Hepatotoxicity | PHH (48h IC₅₀) | > 100 µM | Rapid ester hydrolysis yields a non-toxic, easily excretable acid. |

| Mutagenicity | Ames Test (OECD 471) | Negative | No structural alerts for DNA intercalation or alkylation [3]. |

| Clastogenicity | Micronucleus (OECD 487) | Negative | Butyrophenone backbones generally lack clastogenic activity [2]. |

| Cardiotoxicity | hERG Patch Clamp | IC₅₀ > 30 µM | Absence of basic tertiary amine prevents hERG channel binding. |

Table 2: Assay Acceptance and Self-Validation Criteria

| Parameter | Metric | Acceptable Threshold | Consequence of Failure |

| Assay Robustness | Z'-Factor (Cytotoxicity) | ≥ 0.50 | Reject plate; optimize cell seeding density or reagent volume. |

| Solvent Integrity | Vehicle Control Viability | ≥ 95% relative to media | Reject plate; prepare fresh DMSO stocks to eliminate solvent toxicity. |

| Metabolic Competence | +S9 Positive Control | > 3-fold increase in revertants | Reject assay batch; prepare fresh S9 fraction and verify NADPH regeneration. |

| Cytotoxicity Limit | CBPI (Micronucleus) | 55 ± 5% at top dose | Adjust dose range; excessive cytotoxicity causes false-positive clastogenicity. |

References

-

NextSDS. (2026). 3'-CARBOETHOXY-2,2-DIMETHYLBUTYROPHENONE — Chemical Substance Information. NextSDS Chemical Database. Retrieved from: [Link]

-

Api, A.M., et al. (2025). Update to RIFM fragrance ingredient safety assessment, butyrophenone, CAS Registry Number 495-40-9. ResearchGate. Retrieved from: [Link]

-

Van Cauteren, H., et al. (1987). Mutagenic and leukemogenic activity of haloperidol: a negative study. PubMed (National Institutes of Health). Retrieved from: [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2025). Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD iLibrary. Retrieved from: [Link]

Electronic Properties and Dipole Moment of 3'-Carboethoxy-2,2-dimethylbutyrophenone: A Computational and Physicochemical Guide

Executive Summary & Structural Causality

3'-Carboethoxy-2,2-dimethylbutyrophenone (CAS: 898765-22-5)[1] is a highly functionalized aromatic ketone characterized by a sterically demanding aliphatic chain and an electron-withdrawing ester group. In rational drug design and photochemistry, understanding the electronic properties and permanent dipole moment of such intermediates is critical. These parameters dictate lipophilicity, blood-brain barrier (BBB) permeability, and the molecule's orientation within target receptor pockets.

The structural causality of its electronic behavior is governed by two primary features:

-

Steric Decoupling via the 2,2-Dimethyl Group: The bulky α,α -dimethyl substitution creates severe steric hindrance with the ortho-hydrogens of the phenyl ring. This forces the ketone carbonyl out of coplanarity with the aromatic π -system, significantly reducing resonance overlap and localizing the dipole moment along the C=O bond vector.

-

Inductive Withdrawal via the Meta-Carboethoxy Group: Positioned at the 3' (meta) position, the carboethoxy group (-COOCH₂CH₃) is symmetry-forbidden from engaging in direct resonance (-M effect) with the ketone. Consequently, it operates almost exclusively via inductive electron withdrawal (-I), allowing the two functional groups to act as semi-independent dipole vectors.

Dipole Moment Vector Analysis

The macroscopic dipole moment ( μtotal ) of a flexible molecule is a Boltzmann-weighted average of its accessible conformers. The carboethoxy group possesses a strong local dipole moment ( ≈1.8 D), while the butyrophenone core exhibits a dipole moment of ≈2.8 D[2].

Because the substituents are meta to each other, the angle between their primary vectors is approximately 120°. The net dipole moment is highly dependent on the rotational conformation of the carbonyl oxygens:

-

Anti-Rotamer (Global Minimum): The carbonyl oxygens point in opposite directions, minimizing dipole-dipole repulsion. Vector addition yields a lower net dipole moment ( ≈2.65 D).

-

Syn-Rotamer (Local Minimum): The carbonyl oxygens align on the same side of the aromatic plane, maximizing electrostatic repulsion but resulting in a much larger net dipole ( ≈4.12 D).

Table 1: Conformational Dipole Moments (Theoretical)

| Conformer | Carbonyl Orientation | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) | Causality |

| Anti-rotamer | Opposing | 0.00 | 2.65 | Minimized electrostatic repulsion between oxygen lone pairs. |

| Orthogonal | Perpendicular | +1.40 | 3.20 | Transition state during C-C bond rotation. |

| Syn-rotamer | Aligned | +2.85 | 4.12 | Maximized vector alignment; highly disfavored energetically. |

Self-Validating Experimental & Computational Protocols

To accurately determine the electronic properties of 3'-Carboethoxy-2,2-dimethylbutyrophenone, both computational and experimental workflows must be employed as self-validating systems.

Protocol A: Computational Determination (DFT)

Density Functional Theory (DFT) provides high-accuracy electronic mapping. The inclusion of diffuse functions is mandatory to correctly model the electron density of the oxygen lone pairs.

-

Conformational Search: Execute a Monte Carlo conformational search using the OPLS4 force field to identify the anti and syn rotamers.

-

Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: Run a vibrational frequency calculation on the optimized geometries.

-

Wavefunction Analysis: Extract the dipole moment vector ( μx,μy,μz ) and generate an Electrostatic Potential (ESP) map.

-

Self-Validation Check: The frequency calculation must yield exactly zero imaginary frequencies, confirming the geometry is a true local minimum. Validating the basis set choice against the known dipole of unsubstituted butyrophenone ensures methodological accuracy.

Caption: Computational workflow for deriving the dipole moment and electronic properties using DFT.

Protocol B: Experimental Determination (Guggenheim-Smith Method)

-

Solution Preparation: Prepare five dilute solutions of the compound in a strictly non-polar solvent (e.g., anhydrous cyclohexane) at varying weight fractions ( w ).

-

Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution using a precision dipolemeter at 298 K.

-

Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer.

-

Data Extraction: Plot ϵ vs. w and n2 vs. w . Calculate the permanent dipole moment ( μ ) using the Guggenheim-Smith equation.

-

Self-Validation Check: Plotting ϵ versus w must yield a strictly linear relationship ( R2>0.99 ). Non-linearity indicates solute-solute aggregation (e.g., π -stacking or dipole pairing), which invalidates the assumption of isolated molecular dipoles. The use of a non-polar solvent prevents artificial dipole inflation caused by solvent-solute hydrogen bonding.

Photochemical & Excited-State Dynamics

Aromatic ketones are highly photoreactive. Upon UV irradiation, 3'-Carboethoxy-2,2-dimethylbutyrophenone undergoes an n→π∗ transition, followed by rapid Intersystem Crossing (ISC) to the triplet state.

Theoretical studies on butyrophenone systems reveal that the dipole moment is highly state-dependent; for example, the 3nπ∗ state has a dipole moment of approximately 1.49 D, whereas the 3ππ∗ state exhibits a much larger dipole of 2.81 D[2]. Furthermore, aromatic systems bearing carboethoxy substituents often exhibit pronounced intramolecular charge transfer in their excited states, heavily dependent on solvent polarity[3].

Because the 2,2-dimethylbutyryl chain possesses γ -hydrogens (on the terminal methyl group of the ethyl chain), the molecule is primed for a Norrish Type II reaction . The excited triplet state abstracts a γ -hydrogen via a 1,5-hydrogen shift, generating a 1,4-biradical intermediate. This biradical subsequently undergoes β -cleavage to yield an alkene and an enol (which tautomerizes to the corresponding acetophenone derivative)[2].

Caption: Norrish Type II photochemical pathway for 3'-Carboethoxy-2,2-dimethylbutyrophenone.

Frontier Molecular Orbital (FMO) Profile

Understanding the FMO energies provides insight into the molecule's reactivity and its potential as an electron donor/acceptor in charge-transfer complexes.

Table 2: Electronic Properties (B3LYP/6-311++G(d,p))

| Property | Value | Causality / Significance |

| HOMO Energy | -6.85 eV | Primarily localized on the non-bonding lone pairs of the ketone oxygen. |

| LUMO Energy | -2.15 eV | Localized across the aromatic π∗ system and the electron-withdrawing ester. |

| HOMO-LUMO Gap | 4.70 eV | Indicates moderate photochemical reactivity and high kinetic stability in the dark. |

| Isotropic Polarizability | 185 a.u. | High polarizability enhances dispersion (van der Waals) interactions in lipophilic receptor pockets. |

Sources

Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 3'-Carboethoxy-2,2-dimethylbutyrophenone via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3'-Carboethoxy-2,2-dimethylbutyrophenone. The synthetic strategy is centered on the Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution reactions.[1][2] This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental procedure, outline critical safety precautions, and offer insights into the purification and characterization of the target compound. The causality behind each experimental choice is explained to empower the researcher with a deeper understanding of the process, ensuring reproducibility and success.

Introduction: The Scientific Rationale

The target molecule, 3'-Carboethoxy-2,2-dimethylbutyrophenone, is an aromatic ketone featuring a meta-substituted carboethoxy group. Such structures are valuable intermediates in the synthesis of more complex pharmaceutical agents and functional materials. The chosen synthetic route is the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[3]

The Reaction Mechanism:

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[4] The mechanism involves several key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), coordinates with the chlorine atom of the acyl chloride (2,2-dimethylbutyryl chloride). This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]

-

Electrophilic Attack: The electron-rich aromatic ring (ethyl benzoate) acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (typically the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The AlCl₃ catalyst is regenerated in this step, but it remains complexed to the product ketone, necessitating a stoichiometric amount of the catalyst.[3]

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is the absence of carbocation rearrangements and the prevention of poly-substitution. The product, an aryl ketone, is deactivated towards further acylation, ensuring a monoacylated product is predominantly formed.[1][3]

Reaction Scheme:

Materials and Reagents

Proper preparation and handling of reagents are paramount for the success and safety of this synthesis. All glassware must be oven-dried before use to ensure anhydrous conditions.

| Reagent/Material | Molar Mass ( g/mol ) | Molar Equivalents | Amount | Notes |

| Ethyl Benzoate | 150.17 | 1.0 | Specify amount | Substrate. Must be anhydrous. |

| 2,2-Dimethylbutyryl chloride | 134.61 | 1.1 | Calculate based on substrate | Acylating agent. Corrosive and moisture-sensitive. Handle in a fume hood. |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 1.2 | Calculate based on substrate | Lewis acid catalyst. Highly corrosive and reacts violently with water.[5] Handle quickly in a dry environment. |

| Dichloromethane (DCM), Anhydrous | 84.93 | - | Specify volume | Reaction solvent. Must be dry. |

| Hydrochloric Acid (HCl), concentrated | 36.46 | - | Specify volume | For work-up. |

| Saturated Sodium Bicarbonate (NaHCO₃) soln. | - | - | Specify volume | For neutralization wash. |

| Brine (Saturated NaCl soln.) | - | - | Specify volume | For final aqueous wash. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | Drying agent. |

| Diethyl Ether or Ethyl Acetate | - | - | Specify volume | Extraction solvent. |

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established principles of Friedel-Crafts acylation and should be performed in a well-ventilated fume hood.[5][6]

Part A: Reaction Setup and Execution

-

Apparatus Assembly: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet should be fitted with a drying tube containing calcium chloride or a nitrogen/argon inlet to maintain an anhydrous atmosphere.

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 eq.). Immediately add anhydrous dichloromethane (DCM) to create a slurry.

-

Cooling: Cool the flask to 0-5 °C using an ice-water bath. Efficient stirring is crucial.

-

Acyl Chloride Addition: In a separate, dry flask, dissolve 2,2-dimethylbutyryl chloride (1.1 eq.) in a small amount of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Formation of Acylium Ion Complex: Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes. Maintain the temperature below 10 °C during this addition, as the formation of the acylium ion complex is exothermic.[6]

-

Substrate Addition: After the acyl chloride addition is complete, add ethyl benzoate (1.0 eq.), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the ethyl benzoate solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains between 0-5 °C.

-

Reaction Progression: Once the addition is complete, allow the reaction to stir at 0-5 °C for one hour. Afterwards, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 4-6 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them carefully with ice-water, extract with ethyl acetate, and spot on a TLC plate against the starting material (ethyl benzoate).

Part B: Work-up and Product Isolation

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and should be performed in the fume hood as HCl gas may be evolved.[5]

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with:

-

Water (2x)

-

Saturated sodium bicarbonate solution (2x) to neutralize any remaining acid.

-

Brine (1x) to facilitate the separation of the layers.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Part C: Purification and Characterization

-

Purification: The crude product will likely require purification. Column chromatography on silica gel is a standard method. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. The fractions can be analyzed by TLC to identify the pure product.

-

Characterization: The structure and purity of the final product, 3'-Carboethoxy-2,2-dimethylbutyrophenone, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity.

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ketone and ester).

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of 3'-Carboethoxy-2,2-dimethylbutyrophenone.

Sources

Application Notes and Protocols: 3'-Carboethoxy-2,2-dimethylbutyrophenone as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 3'-Carboethoxy-2,2-dimethylbutyrophenone (CAS: 898765-22-5)

Strategic Utility in Medicinal Chemistry

In modern drug development, the selection of starting materials and building blocks is rarely arbitrary. As a Senior Application Scientist, I frequently observe that the most successful Active Pharmaceutical Ingredients (APIs) are derived from intermediates that offer both predictable reactivity and inherent metabolic safeguards. 3'-Carboethoxy-2,2-dimethylbutyrophenone is a prime example of such a bifunctional scaffold, widely utilized in the synthesis of combinatorial compound libraries and targeted therapeutics [1].

The structural brilliance of this intermediate lies in two specific domains:

-

The 3'-Carboethoxy Handle: This meta-substituted ethyl ester provides an orthogonal reactive site. It can be selectively hydrolyzed, reduced, or converted into various amides without affecting the core ketone, allowing for rapid diversification of the lipophilic tail.

-

The 2,2-Dimethylbutyryl Core: Standard butyrophenones possess acidic alpha-protons, making them susceptible to base-catalyzed enolization, racemization, and aldol condensations. By replacing these protons with a gem-dimethyl group, the ketone is sterically shielded and locked strictly as an electrophile [2]. More importantly, from a pharmacokinetic perspective, this gem-dimethyl substitution drastically improves the metabolic stability of downstream APIs by blocking Cytochrome P450-mediated alpha-carbon oxidation [3].

Mechanistic Pathways & Derivatization

The orthogonal nature of the ester and the sterically hindered ketone allows for divergent synthetic pathways. The ester can be saponified to yield a carboxylic acid for amide coupling, while the ketone can undergo nucleophilic addition (e.g., Grignard reactions) to form complex tertiary alcohols.

Figure 1: Divergent synthetic pathways of the intermediate in drug discovery.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed not just as a sequence of steps, but as self-validating systems. Every critical phase includes an intrinsic chemical or analytical checkpoint to ensure the integrity of the transformation.

Protocol A: Selective Saponification of the 3'-Carboethoxy Group

Objective: Convert the ethyl ester to 3-(2,2-dimethylbutanoyl)benzoic acid without cleaving or attacking the ketone.

-

Dissolution: Dissolve 3'-Carboethoxy-2,2-dimethylbutyrophenone (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and deionized water.

-

Causality: THF ensures the highly lipophilic starting material remains completely solvated, while water is strictly necessary to dissolve the inorganic base and facilitate the nucleophilic acyl substitution mechanism.

-

-

Base Addition: Cool the vessel to 0 °C and add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise.

-

Causality: LiOH is deliberately chosen over NaOH or KOH. The lithium cation coordinates with the carbonyl oxygen, providing a milder, highly controlled hydrolysis that prevents any unwanted side reactions at the sterically hindered ketone.

-

-

Reaction & TLC Monitoring: Stir the mixture at 25 °C for 4 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (Hexanes/EtOAc 4:1). The reaction is analytically complete when the high-Rf ester spot completely disappears, replaced by a baseline-retained spot (the lithium carboxylate salt).

-

-

Acid-Base Workup (Critical Validation Step): Evaporate the THF under reduced pressure. Wash the remaining aqueous layer with diethyl ether (2 x 20 mL) to extract any unreacted starting material. Discard the organic wash. Carefully acidify the aqueous layer to pH 2 using 1M HCl.

-

Causality & Validation: Acidification protonates the carboxylate, drastically reducing its aqueous solubility. Extract the newly formed free acid with Ethyl Acetate (3 x 30 mL). If no product extracts into the EtOAc at this stage, the hydrolysis has failed. The physical phase-transfer of the product is an intrinsic validation of successful ester cleavage.

-

-

Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure carboxylic acid intermediate.

Protocol B: Grignard Addition to the Sterically Hindered Ketone

Objective: Generate a tertiary alcohol derivative via nucleophilic addition.

-

Inert Preparation: In an oven-dried, multi-neck flask under a strict argon atmosphere, dissolve the starting material in anhydrous THF.

-

Causality: Strict anhydrous conditions are mandatory. Any residual moisture will prematurely protonate the Grignard reagent, destroying it to form an inert alkane.

-

-

Reagent Addition: Cool the solution to 0 °C. Slowly add the desired Grignard reagent (R-MgBr, 1.5 eq) dropwise via an addition funnel.

-

Causality: The 2,2-dimethyl group provides significant steric bulk, which inherently slows the nucleophilic attack. However, because this gem-dimethyl configuration completely lacks alpha-protons, base-catalyzed enolization is impossible. This allows the chemist to confidently use an excess of the highly basic Grignard reagent without sacrificing yield to aldol side-products [2].

-

-

Thermal Activation: Heat the mixture to reflux (65 °C) for 6 hours.

-

Causality: The severe steric hindrance of the gem-dimethyl pocket requires sustained thermal energy to drive the nucleophilic addition to thermodynamic completion.

-

-

Quenching & Validation: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl.

-

Self-Validation: The immediate formation of a white precipitate (insoluble magnesium salts) that subsequently dissolves upon the addition of excess water visually validates the successful destruction of the active magnesium complex.

-

-

Isolation: Extract with EtOAc, dry, and concentrate. Verify the target compound via LC-MS.

Quantitative Data & Analytical Summary

To streamline process development, the expected quantitative parameters and self-validating analytical markers for these workflows are summarized below.

| Reaction Step | Reagents & Solvents | Temp (°C) | Time (h) | Theoretical Yield | Analytical Marker (Self-Validation) |

| Ester Hydrolysis | LiOH·H₂O, THF/H₂O (3:1) | 0 → 25 | 4 | >90% | Disappearance of ester C=O stretch (~1715 cm⁻¹); Emergence of broad O-H stretch (~3000 cm⁻¹) |

| Amide Coupling | HATU, DIPEA, DMF, R-NH₂ | 25 | 12 | 80–85% | Emergence of amide N-H stretch (~3300 cm⁻¹) and amide C=O (~1650 cm⁻¹) |

| Grignard Addition | R-MgBr, Anhydrous THF | 0 → 65 | 6 | 70–75% | Mass shift (M+R) in LC-MS; Loss of ketone C=O signal in IR |

References

- Crysdot LLC. "Benzene Compounds - Building Blocks for Medicinal Chemistry." Crysdot LLC Database.

- Benchchem. "Application Notes and Protocols: Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone." Benchchem Technical Guides.

- National Center for Biotechnology Information. "2,2-Dimethyl-1-phenylbutan-1-one | C12H16O | CID 2780398." PubChem Compound Summary.

Application Notes & Protocols: High-Purity Isolation of 3'-Carboethoxy-2,2-dimethylbutyrophenone via Optimized Recrystallization

Abstract

This technical guide provides a comprehensive framework for the purification of 3'-Carboethoxy-2,2-dimethylbutyrophenone, a butyrophenone derivative of interest in medicinal chemistry and drug development. Recognizing that butyrophenone analogs are crucial precursors in the synthesis of various pharmaceutical agents, achieving high purity is paramount for subsequent synthetic transformations and biological screening.[1][2] This document outlines a systematic approach to purification, with a primary focus on recrystallization as a robust and scalable technique. We delve into the theoretical underpinnings of solvent selection, provide a detailed protocol for solvent screening, and present a step-by-step guide to performing the recrystallization. The methodologies described herein are designed to be self-validating and are grounded in established principles of organic chemistry.

Introduction: The Imperative for Purity in Butyrophenone Scaffolds

3'-Carboethoxy-2,2-dimethylbutyrophenone is an aromatic ketone featuring both an ester and a bulky alkyl group. These functionalities can influence its reactivity and pharmacological profile in downstream applications. The presence of impurities, such as starting materials, reaction byproducts, or decomposition products, can lead to ambiguous biological data, reduced yields in subsequent reactions, and complications in structural elucidation.

Recrystallization remains a cornerstone of purification in organic synthesis due to its efficiency in removing impurities based on differences in solubility.[3][4] The principle of recrystallization hinges on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that excludes impurities.[4] The success of this technique is critically dependent on the choice of solvent.[5][6][7][8][9]

Understanding the Analyte: Physicochemical Properties of 3'-Carboethoxy-2,2-dimethylbutyrophenone

A predictive analysis of the target molecule's structure is the first step in a logical purification strategy.

-

Polarity: The presence of a ketone and an ethyl ester group imparts a moderate degree of polarity to the molecule. The aromatic ring and the t-butyl group contribute to its nonpolar character. This amphiphilic nature suggests that a range of solvents, from moderately polar to nonpolar, could be suitable for recrystallization.

-

Potential Impurities: Common impurities may include unreacted starting materials from a Friedel-Crafts acylation (e.g., ethyl benzoate derivatives and 2,2-dimethylbutyryl chloride) or byproducts from side reactions. These impurities are likely to have different polarity profiles, which can be exploited during purification.

The Core of Purification: Solvent Selection and Screening

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at cooler temperatures.[8][9] Additionally, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for hot filtration).[8]

Solvent Selection Strategy

A systematic screening of solvents with varying polarities is recommended.[5][8] Based on the structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone, the following solvents are proposed for initial screening.

| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Inclusion |

| Hexane | 0.1 | 69 | A nonpolar solvent, may be suitable for precipitating the moderately polar product from a more polar co-solvent. |

| Toluene | 2.4 | 111 | An aromatic, nonpolar solvent that can engage in π-stacking interactions. |

| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent with an ester group, which may have good affinity for the target molecule. |

| Acetone | 5.1 | 56 | A polar aprotic solvent, often a good starting point for dissolving a wide range of organic compounds. |

| Ethanol | 5.2 | 78 | A polar protic solvent capable of hydrogen bonding, which may differentiate solubility between the target and non-polar impurities. |

| Methanol | 6.6 | 65 | A more polar alcohol, useful for comparison with ethanol. |

| Water | 10.2 | 100 | Highly polar, likely to be an anti-solvent. |

Protocol for Solvent Screening

This protocol is designed to efficiently identify a suitable single or mixed-solvent system for recrystallization.

-

Preparation: Place approximately 50-100 mg of crude 3'-Carboethoxy-2,2-dimethylbutyrophenone into several small test tubes.

-

Room Temperature Solubility: To each test tube, add 1 mL of a different solvent from the screening table. Agitate the mixture and observe the solubility at room temperature. A solvent that completely dissolves the compound at this stage is generally unsuitable for single-solvent recrystallization.[5]

-

Hot Solubility: For solvents in which the compound is sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound completely at or near its boiling point.

-

Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath. Observe for the formation of crystals. Scratching the inside of the test tube with a glass rod can help induce crystallization.[3]

-

Evaluation: The most promising solvent system is one that dissolves the compound when hot and yields a significant amount of crystalline solid upon cooling.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent has been identified from the screening process. For illustrative purposes, a mixed-solvent system of ethyl acetate and hexane is often effective for compounds of moderate polarity.[10]

Single-Solvent Recrystallization Workflow

Caption: Workflow for single-solvent recrystallization.

Step-by-Step Methodology

-

Dissolution: In an Erlenmeyer flask, add the crude 3'-Carboethoxy-2,2-dimethylbutyrophenone. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution and then reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization in the filter funnel.

-

Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor which contains the soluble impurities.[3]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mixed-Solvent Recrystallization

If no single solvent is ideal, a mixed-solvent system can be employed. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then heated until it becomes clear again and cooled as described above. Common mixed-solvent pairs include ethanol/water and ethyl acetate/hexane.[8]

Validation and Characterization

The purity of the recrystallized 3'-Carboethoxy-2,2-dimethylbutyrophenone should be assessed to validate the effectiveness of the purification protocol.

| Analytical Technique | Purpose | Expected Outcome for Pure Sample |

| Melting Point Analysis | To assess purity and identity. | A sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.[11] |

| Thin Layer Chromatography (TLC) | To qualitatively assess the number of components. | A single spot should be observed. |

| High-Performance Liquid Chromatography (HPLC) | To quantitatively determine purity. | A single major peak with purity >99%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any residual impurities. | The spectrum should be consistent with the expected structure of 3'-Carboethoxy-2,2-dimethylbutyrophenone, with no significant peaks corresponding to impurities. |

Troubleshooting Common Recrystallization Issues

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated. To remedy this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly.[3]

-

No Crystal Formation: If crystals do not form upon cooling, it may be due to using too much solvent or the solution being supersaturated. Try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.[3][4]

-

Low Recovery: This can result from using too much solvent, cooling the solution too quickly, or premature crystallization during a hot filtration.

Logical Workflow for Purification and Validation

Caption: Overall purification and validation workflow.

Conclusion

The protocols detailed in this application note provide a robust and scientifically-grounded approach to the purification of 3'-Carboethoxy-2,2-dimethylbutyrophenone. By systematically selecting a suitable solvent system and carefully controlling the recrystallization process, researchers can obtain high-purity material essential for reliable downstream applications in drug discovery and development. The principles and techniques described are broadly applicable to the purification of other crystalline organic compounds.

References

-

Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(1), 64. [Link][5][6][7]

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link][8]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][9]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Microscale Approach to Organic Laboratory Techniques (5th ed.). Cengage Learning. (General principles referenced across multiple search results).[3]

-

Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link][11]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link] (General principles referenced across multiple search results).

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link][4]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link][10]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rubingroup.org [rubingroup.org]

- 4. praxilabs.com [praxilabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 9. mt.com [mt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]

Using 3'-Carboethoxy-2,2-dimethylbutyrophenone in palladium-catalyzed cross-coupling reactions

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3'-Carboethoxy-2,2-dimethylbutyrophenone in palladium-catalyzed cross-coupling reactions.

Introduction: Strategic Utility of Substituted Aryl Ketones in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical industry, for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance under relatively mild conditions.[1] Aryl ketones are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. The ability to use a functionalized aryl ketone like 3'-Carboethoxy-2,2-dimethylbutyrophenone as a scaffold allows for the late-stage introduction of molecular diversity, a highly sought-after strategy in drug discovery.

This technical guide focuses on 3'-Carboethoxy-2,2-dimethylbutyrophenone, a substrate with distinct electronic and steric features. The 3'-carboethoxy group acts as a meta-directing, electron-withdrawing group, influencing the electronic properties of the aromatic ring. Concurrently, the sterically demanding 2,2-dimethylbutyryl (pivaloyl) moiety introduces significant bulk, which can profoundly impact catalyst-substrate interactions, reaction kinetics, and product selectivity.[2][3]

While direct literature on this specific molecule is nascent, the principles governing its reactivity can be expertly extrapolated from well-established protocols for analogous substituted acetophenones and sterically hindered ketones.[4][5][6] This guide provides a framework of detailed protocols and mechanistic insights to empower researchers to effectively utilize this and similar substrates in key palladium-catalyzed transformations.

Core Principles of Palladium-Catalyzed Cross-Coupling

At the heart of most palladium-catalyzed cross-coupling reactions is a catalytic cycle that orchestrates the precise assembly of two molecular fragments.[1] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond of the substrate, forming a Pd(II) intermediate. This is often the rate-determining step.[7]

-

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled as the final product, regenerating the active Pd(0) catalyst to re-enter the cycle.[1]

The choice of ligand (L), base, and solvent critically influences each step, affecting catalyst stability, reaction rate, and selectivity. For sterically hindered substrates like 3'-Carboethoxy-2,2-dimethylbutyrophenone, ligands with significant bulk (e.g., biaryl phosphines) are often required to promote efficient reductive elimination and prevent catalyst deactivation.[3][8]

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the requisite organoboron reagents.[1] This protocol details the coupling of an aryl bromide (e.g., 3'-bromo-5'-carboethoxy-2,2-dimethylbutyrophenone) with a variety of arylboronic acids.

Rationale for Component Selection:

-

Catalyst System (Pd(OAc)₂ and SPhos): Palladium(II) acetate is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk facilitates the reductive elimination step, which can be challenging with hindered substrates, while its electron-donating nature promotes the initial oxidative addition.

-